4-{2-[[(2-furylmethyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid
Overview
Description
4-{2-[[(2-furylmethyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid, also known as FACBC, is a radiopharmaceutical used in medical imaging. It was developed for the detection of prostate cancer and has shown promising results in clinical trials.
Mechanism of Action
The mechanism of action of 4-{2-[[(2-furylmethyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid is based on the fact that prostate cancer cells have an increased demand for amino acids, which are essential for cell growth and proliferation. This compound is a synthetic amino acid that is structurally similar to natural amino acids. It is taken up by prostate cancer cells through the amino acid transporter system. Once inside the cell, it is metabolized and incorporated into proteins, which can be detected by PET imaging.
Biochemical and Physiological Effects:
This compound has been shown to have a high specificity and sensitivity for the detection of prostate cancer. It has also been shown to have a low rate of false-positive results. This makes it a valuable tool for the early detection and accurate staging of prostate cancer. This compound has a short half-life, which reduces the risk of radiation exposure to the patient.
Advantages and Limitations for Lab Experiments
One advantage of 4-{2-[[(2-furylmethyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid is its high specificity and sensitivity for the detection of prostate cancer. It is also a non-invasive imaging technique that does not require a biopsy. However, one limitation of this compound is that it is not widely available and can be expensive. It also requires specialized equipment and trained personnel to perform the imaging.
Future Directions
For 4-{2-[[(2-furylmethyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid research include the development of new radiopharmaceuticals for the detection of other types of cancer. There is also ongoing research to improve the sensitivity and specificity of this compound imaging. Another area of research is the use of this compound for the monitoring of treatment response in prostate cancer patients. Overall, the future of this compound research looks promising and could lead to new advances in cancer detection and treatment.
Scientific Research Applications
4-{2-[[(2-furylmethyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid is used as a radiopharmaceutical in positron emission tomography (PET) imaging. It is specifically used for the detection of prostate cancer, which is the most common cancer in men. This compound is taken up by prostate cancer cells and can be detected by PET imaging. This allows for the early detection and accurate staging of prostate cancer.
Properties
IUPAC Name |
4-[(E)-[[2-(furan-2-ylmethylamino)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c19-13(16-9-12-2-1-7-23-12)14(20)18-17-8-10-3-5-11(6-4-10)15(21)22/h1-8H,9H2,(H,16,19)(H,18,20)(H,21,22)/b17-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVPVUBZNBAWIN-CAOOACKPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NN=CC2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)CNC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.